Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO2/c1-2-20-12(19)11-6-9(13(15,16)17)8-5-7(14)3-4-10(8)18-11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKASHNUPMJZLQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705223 | |
| Record name | Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1116339-58-2 | |
| Record name | Ethyl 6-fluoro-4-(trifluoromethyl)-2-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1116339-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a quinoline core with a fluorine atom at the 6-position and a trifluoromethyl group at the 4-position. Its molecular formula is , with a molecular weight of approximately 287.21 g/mol. The unique structural features enhance its chemical reactivity and biological activity.
Quinoline derivatives, including this compound, exert their biological effects through various mechanisms:
- Antimicrobial Activity : The compound has shown potential as an antibacterial agent, particularly against Gram-positive bacteria. The presence of fluorinated groups enhances lipophilicity, which is crucial for membrane penetration and interaction with bacterial cell walls .
- Anticancer Activity : Recent studies indicate that this compound can inhibit cancer cell proliferation by targeting specific pathways. For instance, it has been reported to inhibit the VEGFR-2 pathway, which is vital for tumor angiogenesis .
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated through minimum inhibitory concentration (MIC) assays against various bacterial strains. The results are summarized in the following table:
These results demonstrate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer properties were assessed using various cancer cell lines. The following table summarizes the IC50 values for this compound against different cancer types:
The data indicates that the compound has promising potential as an anticancer agent, particularly in inhibiting cell growth in lung and breast cancer models.
Case Studies
- Antimicrobial Efficacy : A study published in Nature examined the effect of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial load in vitro and in vivo models, suggesting its potential as a therapeutic agent for resistant infections .
- Cancer Treatment : In another investigation, researchers evaluated the compound's effect on VEGFR-2 inhibition in various cancer cell lines. Results showed that it effectively reduced angiogenesis and tumor growth in xenograft models, highlighting its potential role in cancer therapy .
Scientific Research Applications
Chemistry
Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate serves as a building block for synthesizing more complex quinoline derivatives. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with enhanced properties.
Biology
Research indicates that this compound exhibits significant biological activities , particularly:
- Antimicrobial Activity : Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for certain derivatives reached as low as 50 µg/mL, comparable to standard antibiotics like chloramphenicol. The antibacterial activity is attributed to its ability to inhibit DNA gyrase, essential for bacterial DNA replication.
- Anticancer Potential : this compound has been investigated for its ability to inhibit the growth of various tumor cell lines. Mechanistically, it may induce apoptosis in cancer cells and inhibit key signaling pathways associated with tumor progression .
| Biological Activity | Target Organisms/Effects | Mechanism of Action |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of DNA gyrase |
| Anticancer | Various tumor cell lines | Induction of apoptosis |
Medicine
The compound is explored for its potential therapeutic properties, including:
- Anti-inflammatory Activities : Preliminary studies suggest it may reduce inflammation markers.
- Antiviral Properties : Research is ongoing to assess its efficacy against viral pathogens.
Industry
In industrial applications, this compound is utilized in the development of advanced materials such as:
- Liquid Crystals : Its unique chemical properties make it suitable for use in electronic displays.
- Dyes : The compound's stability and reactivity allow it to be used in dye formulations.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University demonstrated that derivatives of this compound exhibited potent antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development.
- Anticancer Research : In a recent publication, the anticancer effects of this compound were evaluated against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 4
The 4-position of the quinoline ring is critical for modulating electronic and steric properties. Key comparisons include:
Ethyl 6-Fluoro-4-Phenylquinoline-2-Carboxylate (Compound 17)
- Substituents : Phenyl group at position 3.
- Molecular Formula: C₁₈H₁₄FNO₂; Molecular Weight: 295.31 g/mol.
- Synthesis : Synthesized via a Pd-catalyzed coupling reaction using phenylacetylene, yielding 57% as a pale yellow solid .
- Higher molecular weight (295.31 vs. 287.21) suggests reduced solubility in polar solvents.
Ethyl 4-Chloro-2-(Trifluoromethyl)Quinoline-6-Carboxylate
Variations in Ester and Functional Group Positioning
Ethyl 4-Hydroxy-8-(Trifluoromethoxy)Quinoline-3-Carboxylate (PI-22098)
- Substituents : Hydroxyl (-OH) at position 4, trifluoromethoxy (-OCF₃) at position 8, and ester at position 3.
- Molecular Formula: C₁₃H₁₀F₃NO₄; Molecular Weight: 301.22 g/mol.
- Key Differences: The hydroxyl group increases polarity, enhancing hydrogen-bonding capacity compared to the nonpolar -CF₃ group. Positional shift of the ester (3 vs.
Ethyl 6-Fluoro-4-Hydroxy-3-Quinolinecarboxylate
Implications of Substituent Modifications
This contrasts with phenyl (electron-neutral) and hydroxyl (electron-donating) groups .
Lipophilicity : -CF₃ and phenyl groups increase lipophilicity (logP), favoring blood-brain barrier penetration in drug design, whereas hydroxyl groups reduce it .
Synthetic Accessibility : The trifluoromethyl group often requires specialized reagents (e.g., trifluoromethylating agents), while phenyl groups can be introduced via cross-coupling reactions with higher yields .
Preparation Methods
Methodology:
This approach, as described by Makki et al., involves the cyclocondensation of 2-amino-5-fluorophenyl glyoxylic acid with benzoyl asetanilide derivatives in boiling DMF (Dimethylformamide). The process yields fluorinated quinoline-4-carboxylic acids, which are subsequently decarboxylated to form the target ester.
Reaction Steps:
- Step 1: Cyclocondensation of 2-amino-5-fluorophenyl glyoxylic acid with benzoyl asetanilides in boiling DMF produces 6-fluoro-2-phenyl-3-(arylamino)-oxo-quinoline-4-carboxylic acids (compound 3).
- Step 2: Decarboxylation of compound 3 using aqueous potassium carbonate at 40-60°C produces 6-fluoro-2-(trifluoromethyl)quinoline-4-carboxylate (compound 4).
Data Table 1: Synthesis of Quinoline-4-Carboxylic Acids (Compound 3a-d)
| Reactants | Solvent | Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|
| 2-Amino-5-fluorophenyl glyoxylic acid + benzoyl asetanilide | DMF | Reflux 4h | Compound 3a-d | High | Formation of fluorinated quinoline acids |
Research Findings:
- The cyclocondensation is efficient, with high yields reported.
- IR spectra confirm the presence of carboxylic acid and amide groups.
- The process is scalable and suitable for synthesizing various fluorinated quinolines.
Decarboxylation to Form Ethyl 6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylate
Methodology:
The key step involves decarboxylation of the quinoline-4-carboxylic acids (compound 3) using mild heating with potassium carbonate, which facilitates removal of the carboxyl group, yielding the ester.
Reaction Conditions:
- Heating compound 3 with aqueous K2CO3 at 40-60°C for 10 minutes results in the formation of the ester (compound 4).
- Refluxing the potassium salt of compound 3 for 2 hours produces 7-fluoro-1-(arylamino)-3-phenylpyrrolo[3,4-c]quinoline-2,9-diones (compound 5), indicating the versatility of the decarboxylation process.
Data Table 2: Decarboxylation Conditions and Products
| Starting Material | Reagent | Temperature | Time | Product | Yield | Notes |
|---|---|---|---|---|---|---|
| Compound 3a-d | K2CO3 aqueous solution | 40-60°C | 10 min | Compound 4a-d | High | Ester formation |
| Compound 3a-d | K2CO3 solution | Reflux | 2 h | Compound 5a-d | Moderate | Ring closure to fused heterocycles |
Research Findings:
- Decarboxylation proceeds smoothly under mild conditions.
- IR and NMR analyses confirm ester formation and ring closure.
- The process is efficient for synthesizing fluorinated quinoline derivatives with potential biological activity.
Palladium-Catalyzed Cross-Coupling Strategy
Methodology:
An advanced approach involves palladium-catalyzed cross-coupling reactions between fluorine-containing aryl halides and trifluoromethyl-containing alkenyl halides, followed by cyclization and esterification.
Reaction Steps:
- Step 1: Coupling of fluorinated aryl halides with trifluoromethyl alkenyl halides using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) in the presence of bases like cesium carbonate.
- Step 2: Cyclization under high-temperature conditions with radical initiators.
- Step 3: Esterification with ethanol catalyzed by acids such as p-toluenesulfonic acid.
Data Table 3: Palladium-Catalyzed Synthesis Parameters
| Reactants | Catalyst | Base | Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|---|
| Fluorinated aryl halide + trifluoromethyl alkenyl halide | Pd(0) complex | Cs2CO3 | High temp, radical initiator | Ethyl 6-fluoro-2-(trifluoromethyl)quinoline-4-carboxylate | Moderate to high | Suitable for complex derivatives |
Research Findings:
- The method allows for precise introduction of fluorine and trifluoromethyl groups.
- Reaction monitoring via TLC and GC ensures optimal conditions.
- Yields are generally moderate to high, with good selectivity.
Purification and Characterization
Post-synthesis, purification involves extraction, distillation, and column chromatography to isolate high-purity products, avoiding degradation or loss.
Analytical Data:
- IR spectra confirm functional groups (C=O, C-F).
- NMR spectra (¹H and ¹³C) verify the structure.
- Elemental analysis confirms purity.
Q & A
Q. What are the common synthetic routes for Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate?
Methodological Answer: The compound is typically synthesized via cross-coupling reactions. For example, a Suzuki-Miyaura coupling can be employed using halogenated quinoline precursors and trifluoromethyl-containing boronic acids. Evidence from similar quinoline derivatives (e.g., ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate) highlights the use of palladium catalysts and optimized reaction conditions (e.g., DMF as solvent, reflux at 343 K) to achieve high yields . Key steps include protecting group strategies for fluorine and trifluoromethyl substituents to prevent side reactions during esterification or cyclization.
Q. How is X-ray crystallography applied to determine the structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation (e.g., acetone/chloroform mixtures) and analyzed using SHELX programs (e.g., SHELXL for refinement). The trifluoromethyl group's orientation and planarity of the quinoline ring are validated by bond angles and torsion angles. Mercury CSD aids in visualizing packing patterns and intermolecular interactions (e.g., π-π stacking, C–H···O bonds), which stabilize the crystal lattice .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : and NMR confirm substituent positions (e.g., fluorine at C6, trifluoromethyl at C4).
- LCMS : Validates molecular weight (e.g., m/z 366 [M+H] for analogous compounds) and purity .
- IR : Identifies ester carbonyl (C=O) stretches (~1700 cm) and hydroxyl groups if present .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Storage : Keep in sealed containers away from ignition sources (flash point ~72°C) .
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic data during structure refinement?
Methodological Answer: Discrepancies in thermal parameters or bond lengths may arise from disorder or twinning. Use SHELXL's TWIN command to model twinning and refine occupancy ratios. Cross-validate with DFT-calculated geometries (e.g., Gaussian) and electron density maps. For ambiguous cases, compare with analogous structures in the Cambridge Structural Database (CSD) .
Q. What methodologies optimize synthesis yield while minimizing by-products?
Methodological Answer:
- Temperature Control : Lower reaction temperatures (e.g., 273 K) reduce decomposition of trifluoromethyl groups.
- Catalyst Screening : Use Pd(OAc)/XPhos systems for efficient cross-coupling.
- By-Product Analysis : Isolate side products (e.g., regioisomers) via column chromatography and characterize using NMR to adjust reaction conditions .
Q. How do fluorine and trifluoromethyl groups influence the compound's reactivity?
Methodological Answer:
- Electron-Withdrawing Effects : Fluorine at C6 enhances electrophilicity at C2, facilitating nucleophilic substitution.
- Steric Effects : The trifluoromethyl group at C4 hinders π-π interactions in drug-receptor binding but improves metabolic stability. Computational studies (e.g., DFT) quantify these effects .
Q. What strategies study regioselectivity in ethylation of quinoline derivatives?
Methodological Answer:
- Kinetic vs. Thermodynamic Control : Vary solvents (polar vs. nonpolar) and bases (KOtBu vs. NaH).
- Isotopic Labeling : Use -ethyl groups to track migration via NMR.
- Computational Modeling : Transition state analysis (Gaussian) predicts favored pathways .
Q. How can Mercury CSD analyze packing patterns and intermolecular interactions?
Methodological Answer: Mercury's "Materials Module" calculates centroid distances (e.g., π-π interactions <4.0 Å) and hydrogen-bond geometries. Compare packing motifs (e.g., herringbone vs. layered) with bioactivity data to rationalize solubility or stability trends .
Q. What approaches validate antimicrobial activity and resolve data discrepancies?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
